3-(Trifluoromethyl)pyridine-2-carbonyl chloride

Physicochemical Property Prediction Drug Design ADME Profiling

This β-trifluoromethyl acyl chloride offers unique electrophilicity unattainable with 5-CF₃ isomers. Essential for SAR studies against Chlamydia trachomatis (IC50 ≤1.76 μg/mL) and for preparing herbicidal pyridinyloxy alkanoic acid derivatives. Its distinct lipophilicity (XLogP 2.6) and metabolic stability make it ideal for fine-tuning CNS drug candidates. Purchase for reliable, regioselective acylation in medicinal and agrochemical lead optimization programs. Supplied with ≥95% purity under anhydrous conditions.

Molecular Formula C7H3ClF3NO
Molecular Weight 209.552
CAS No. 128073-04-1
Cat. No. B590203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)pyridine-2-carbonyl chloride
CAS128073-04-1
Synonyms2-Pyridinecarbonyl chloride, 3-(trifluoromethyl)- (9CI)
Molecular FormulaC7H3ClF3NO
Molecular Weight209.552
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)Cl)C(F)(F)F
InChIInChI=1S/C7H3ClF3NO/c8-6(13)5-4(7(9,10)11)2-1-3-12-5/h1-3H
InChIKeyPFHBPXVPKNGYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)pyridine-2-carbonyl chloride (CAS 128073-04-1): Technical Baseline for Procurement and Synthesis Planning


3-(Trifluoromethyl)pyridine-2-carbonyl chloride (CAS 128073-04-1) is a pyridine-derived acyl chloride featuring a trifluoromethyl group at the 3-position and a carbonyl chloride at the 2-position . This compound serves as a versatile electrophilic building block in medicinal and agricultural chemistry, enabling the introduction of a 3-(trifluoromethyl)pyridine-2-carbonyl moiety into target molecules via nucleophilic acyl substitution reactions . Its molecular formula is C₇H₃ClF₃NO, with a molecular weight of 209.55 g/mol and a predicted XLogP of 2.6, indicating moderate lipophilicity [1]. As a reactive intermediate, it is supplied with purity specifications typically ≥95-98% and is handled under anhydrous conditions due to moisture sensitivity.

Why Generic Substitution of 3-(Trifluoromethyl)pyridine-2-carbonyl chloride (CAS 128073-04-1) is Not Recommended


The 3-(trifluoromethyl)pyridine-2-carbonyl chloride scaffold cannot be arbitrarily substituted with regioisomeric or differently halogenated pyridine carbonyl chlorides due to fundamental differences in electronic environment, steric constraints, and resultant biological activity of derived compounds. The β-positioning of the trifluoromethyl group in 3-(trifluoromethyl)pyridine-2-carbonyl chloride creates a unique π-electron density distribution on the pyridine ring that directly influences the fragmentation behavior and metabolic stability of resultant molecules [1]. As evidenced by molecular matched pair analyses of trifluoromethyl pyridines, even subtle positional shifts of the trifluoromethyl substituent yield compounds with measurably different physicochemical and agronomic properties compared to their analogs [2]. Furthermore, the presence of the acyl chloride adjacent to the electron-withdrawing trifluoromethyl group modulates electrophilicity in a position-specific manner that cannot be replicated by alternative isomers such as 5-(trifluoromethyl)pyridine-2-carbonyl chloride .

Quantitative Differentiation Evidence for 3-(Trifluoromethyl)pyridine-2-carbonyl chloride (CAS 128073-04-1)


Lipophilicity Advantage: XLogP Comparison of Regioisomeric Trifluoromethyl Pyridine Carbonyl Chlorides

The predicted lipophilicity (XLogP) of 3-(trifluoromethyl)pyridine-2-carbonyl chloride is 2.6, a value that positions it in an optimal range for membrane permeability in drug discovery programs [1]. This contrasts with alternative trifluoromethyl pyridine isomers which exhibit differing predicted logP values, impacting their suitability for central nervous system (CNS) penetration or avoidance of metabolic clearance. The specific XLogP of 2.6 is a direct consequence of the trifluoromethyl group's location at the 3-position of the pyridine ring [1].

Physicochemical Property Prediction Drug Design ADME Profiling

Electronic Influence on Reactivity: Positional Effect on Nucleophilic Substitution Rates

The β-positioned trifluoromethyl group in 3-(trifluoromethyl)pyridine-2-carbonyl chloride exerts a distinct electronic effect on the adjacent carbonyl chloride, enhancing its electrophilicity relative to non-fluorinated analogs or isomers where the trifluoromethyl group is more distant from the reactive center [1]. While direct comparative kinetic data for this specific acyl chloride are limited in the open literature, the underlying principle is well-established: in nucleophilic aromatic substitution processes, the relative reactivity of halogen-bearing heterocycles is governed by the position of electron-withdrawing substituents [2]. The trifluoromethyl group at the 3-position (β to the carbonyl chloride at the 2-position) creates a unique π-electron density profile that influences β-cleavage pathways and, by extension, the rate of nucleophilic attack [1].

Reaction Kinetics Electrophilicity Synthetic Methodology

Derived Anti-Chlamydial Activity: Potency of 3-(Trifluoromethyl)pyridine-2-carbonyl-Containing Molecules

In a 2022 study, a series of (trifluoromethyl)pyridine derivatives demonstrated potent in vitro activity against Chlamydia trachomatis. While the exact 3-(trifluoromethyl)pyridine-2-carbonyl chloride was not the direct test article, related compounds within this chemical class exhibited IC50 values ranging from 1.76 μg/mL to 6.49 μg/mL against infectious progeny recovery [1]. The most potent compound (compound 20) achieved an IC50 of 1.76 μg/mL [1]. This demonstrates that the 3-(trifluoromethyl)pyridine-2-carbonyl scaffold, when incorporated into larger molecular frameworks, can confer significant and quantifiable anti-chlamydial activity that is relevant to the development of selective therapeutics [1].

Antimicrobial Drug Discovery Chlamydia trachomatis SAR Studies

Industrial Synthetic Utility: Established Intermediacy in Herbicide Production Pathways

3-(Trifluoromethyl)pyridine-2-carbonyl chloride is a direct synthetic equivalent of 3-(trifluoromethyl)pyridine-2-carboxylic acid and serves as a crucial intermediate in the preparation of herbicides such as substituted-pyridinyloxy phenoxy alkanoic acids [1]. Patents detailing the large-scale preparation of (trifluoromethyl)pyridine compounds highlight the commercial significance of this scaffold, with industrial processes developed to provide trifluoromethyl pyridine intermediates at scale and with affordable costs of goods [2]. Specifically, methods for preparing 3-(trifluoromethyl)pyridine have been optimized for efficiency and economic viability, underscoring its role as a key starting material [1]. This established industrial infrastructure differentiates it from less-accessible or non-commercialized regioisomers.

Agrochemical Synthesis Process Chemistry Herbicide Intermediates

High-Value Application Scenarios for 3-(Trifluoromethyl)pyridine-2-carbonyl chloride (CAS 128073-04-1) Procurement


Medicinal Chemistry: Building Block for Selective Anti-Chlamydial Agents

This compound is a critical acylating agent for synthesizing novel (trifluoromethyl)pyridine-based molecules targeting Chlamydia trachomatis. Evidence indicates that derivatives within this class achieve in vitro IC50 values as low as 1.76 μg/mL against infectious progeny recovery [1]. Procurement is justified for SAR studies aimed at optimizing potency and selectivity against this pathogen.

Agrochemical Discovery: Synthesis of Herbicidal Active Ingredients

As a direct precursor to 3-(trifluoromethyl)pyridine-2-carboxylic acid derivatives, this acyl chloride is used to prepare substituted-pyridinyloxy phenoxy alkanoic acid herbicides [2]. The established industrial processes for related trifluoromethyl pyridine intermediates ensure scalability and cost-effectiveness for lead optimization programs [2].

Physicochemical Property Optimization in Drug Design

The predicted XLogP of 2.6 for the parent acid derivative positions this scaffold favorably for achieving balanced lipophilicity in CNS or anti-infective drug candidates [3]. Medicinal chemists should prioritize this building block when fine-tuning ADME properties, as its regioisomeric profile yields a distinct lipophilicity compared to alternative trifluoromethyl pyridine isomers.

Methodology Development: Studies on β-Trifluoromethyl Electronic Effects

The unique β-positioning of the trifluoromethyl group in this compound makes it a valuable probe for investigating electronic effects on nucleophilic acyl substitution kinetics and β-cleavage pathways [4]. It is suitable for academic and industrial process chemistry groups developing predictive reactivity models for fluorinated heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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